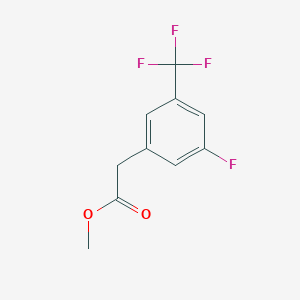

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate

Description

Properties

Molecular Formula |

C10H8F4O2 |

|---|---|

Molecular Weight |

236.16 g/mol |

IUPAC Name |

methyl 2-[3-fluoro-5-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C10H8F4O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3 |

InChI Key |

HNRXDFYESBNTET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for the synthesis of various substituted aromatic compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Heck and Sonogashira couplings.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetates, while oxidation and reduction reactions can produce alcohols or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate has shown potential as a key intermediate in the synthesis of various pharmaceuticals. The incorporation of trifluoromethyl groups is known to improve the metabolic stability and bioactivity of compounds.

Case Study: Antiparasitic Agents

Research indicates that derivatives of this compound can serve as intermediates for synthesizing antiparasitic agents. For instance, the compound has been linked to the synthesis of Ulifoxolaner, a medication used to treat parasitic infections in animals . The trifluoromethyl group enhances the compound's efficacy by improving its interaction with biological targets.

Agrochemicals

The compound's unique properties make it suitable for use in agrochemical formulations. Fluorinated compounds often exhibit increased lipophilicity and biological activity against pests.

Case Study: Pesticide Development

Fluorinated compounds, including this compound, are frequently investigated for their potential as pesticides. The trifluoromethyl group contributes to enhanced potency and selectivity against target pests while reducing toxicity to non-target organisms . This characteristic is crucial for developing environmentally friendly agricultural chemicals.

Material Science

In material science, this compound can be utilized to create advanced materials with desirable properties such as chemical resistance and thermal stability.

Applications in Coatings

Fluorinated compounds are often incorporated into coatings and polymers to enhance their durability and resistance to harsh environmental conditions. The presence of the trifluoromethyl group can impart water repellency and reduce surface energy, making these materials suitable for applications in various industries including electronics and automotive .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis due to its electrophilic nature. It can participate in various chemical reactions, facilitating the development of complex molecules.

Synthesis Pathways

Research has outlined several synthetic pathways for this compound, emphasizing its role as a precursor in creating more complex fluorinated compounds . These pathways often involve reactions such as nucleophilic substitutions and coupling reactions that leverage its unique functional groups.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-5-trifluoromethyl-phenylacetate involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Methyl 3-fluoro-5-(trifluoromethyl)phenylacetate with closely related compounds:

*Calculated based on the acid form (222.14) + methyl group (14.03).

Key Observations:

- Lipophilicity: The dual fluorinated groups likely elevate logP values, improving membrane permeability in drug design compared to non-fluorinated esters .

- Steric Considerations : Analogs with additional methyl groups (e.g., 4-methyl substitution) show reduced reactivity due to steric hindrance, whereas the target compound’s substitution pattern may balance reactivity and stability .

Physicochemical Properties

- Boiling Point/Density : Fluorinated esters typically exhibit lower boiling points and higher densities than their acid counterparts. For example, trifluoromethanesulfonyl chloride (a related fluorinated compound) has a density of 1.583 g/mL and boiling point of 29–32°C .

- Spectral Data : NMR and FTIR spectra for methyl esters (e.g., methyl shikimate) show characteristic peaks for ester carbonyls (~170 ppm in ¹³C NMR) and C-F stretches (~1100–1250 cm⁻¹ in FTIR) . The target compound’s fluorine substituents would cause distinct splitting patterns in ¹H/¹³C NMR.

Biological Activity

Methyl 3-fluoro-5-trifluoromethyl-phenylacetate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Structural Characteristics

This compound is characterized by the following structural features:

- Fluorinated Groups : The presence of a fluoro group and a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

- Methyl Ester Functional Group : This functional group is crucial for its reactivity and interaction with biological targets.

These characteristics contribute to the compound's unique properties, making it an interesting subject for further research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : Compounds with trifluoromethyl groups often exhibit enhanced potency due to their electron-withdrawing nature, influencing enzyme activities and receptor interactions.

- Modulation of Cellular Functions : The trifluoromethyl group may enhance membrane permeability, thereby improving bioavailability and facilitating interactions with cellular components.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds suggest promising potential for treating bacterial infections.

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Certain derivatives have been shown to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Variations in substituents on the phenyl ring can significantly affect their pro-/anti-inflammatory potential .

Case Studies and Research Findings

A review of several studies highlights the biological significance of this compound:

- In Vitro Antimicrobial Evaluation : In vitro studies demonstrated that related compounds significantly inhibited the growth of MRSA, indicating a potential therapeutic application in combating resistant bacterial strains .

- Cell Viability and Toxicity Assessments : Compounds with similar structures were tested for cytotoxicity against various cell lines, revealing that certain derivatives exhibited selective toxicity, which could be beneficial in cancer therapy .

- Structure-Activity Relationship (SAR) Analysis : SAR studies have elucidated how modifications to the compound's structure influence its biological activity. For example, the introduction of different substituents on the phenyl ring has been shown to enhance or diminish enzyme inhibition .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetic acid | Contains chloro substituent | Potentially different biological activity due to chlorine presence |

| 3-Fluoro-5-(trifluoromethyl)phenylacetic acid | Lacks methyl ester | Useful for direct amide formation reactions |

| 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid | Methyl group instead of ester | Variations in lipophilicity and reactivity |

This comparative analysis illustrates how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.